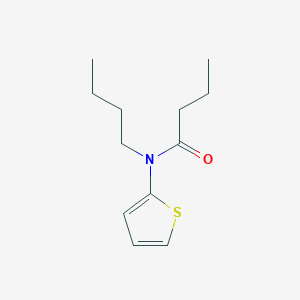

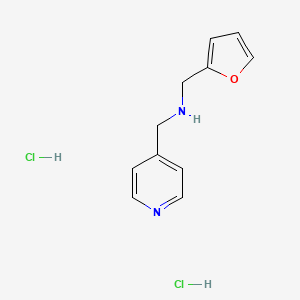

N-(5-Bromothiophen-2-yl)-N-butylbutanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (5-bromothiophen-2-yl)methylamine is similar to the requested compound. It has a molecular weight of 206.11 and is stored at room temperature.

Synthesis Analysis

A paper discusses the synthesis of a compound involving a 5-bromothiophene moiety . The UV–Vis spectra of nicotinohydrazide, 5-bromothiophene-2-carbaldehyde, and Z-N’-(5-bromothiophen-2-yl)methylene)nicotinohydrazide in EtOH at room temperature were analyzed .Molecular Structure Analysis

A study on the crystal structure and Hirshfeld analysis of a 2-(5-bromothiophen-2-yl) compound might provide some insights. The compound crystallizes in the space group P21/n with one complete molecule in the asymmetric unit .Chemical Reactions Analysis

Thiophene-based analogs have been the subject of extensive research due to their potential as biologically active compounds . A series of [1,2,4]triazolo[4,3-c]quinazolines, bearing a 3-positioned p-bromophenyl or 5-bromothiophen-2-yl fragment, was synthesized by oxidative cyclization of the corresponding hydrazones with bromine in glacial acetic acid at room temperature .Physical And Chemical Properties Analysis

Thiophene and its substituted derivatives are important heterocyclic compounds that show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .科学的研究の応用

Organic Electronics

N-(5-Bromothiophen-2-yl)-N-butylbutanamide: has potential applications in the field of organic electronics, particularly as a component in organic semiconductors. The bromothiophene moiety can contribute to the semiconductor’s ability to transport charge, which is crucial for the performance of organic electronic devices .

Sensor Technology

The compound’s structural features, including the bromine atom, may allow it to interact with various analytes, making it suitable for use in sensor technologies. It could be incorporated into sensors that detect environmental pollutants or chemical hazards .

Photovoltaic Cells

In dye-sensitized solar cells and organic solar cells, N-(5-Bromothiophen-2-yl)-N-butylbutanamide could be used as a part of the light-absorbing layer or as an electron transport material, contributing to the efficiency of converting solar energy into electricity .

Antibacterial Applications

Research indicates that compounds with a bromothiophene structure have shown promising results against human pathogenic bacteria. This suggests that N-(5-Bromothiophen-2-yl)-N-butylbutanamide could be explored for its antibacterial properties, potentially leading to new treatments or disinfectants .

Material Science

The bromothiophene component of N-(5-Bromothiophen-2-yl)-N-butylbutanamide may be valuable in material science, particularly in the development of new materials with specific electronic or optical properties .

Medicinal Chemistry

In medicinal chemistry, the compound could serve as a building block for the synthesis of various pharmaceutical agents. Its structure could be modified to enhance interaction with biological targets, leading to potential therapeutic applications .

Industrial Chemistry

N-(5-Bromothiophen-2-yl)-N-butylbutanamide: might be used in industrial processes, such as in the synthesis of other chemicals through reactions where its bromine atom acts as a leaving group or its thiophene ring participates in coupling reactions .

Academic Research

Lastly, the compound is likely a subject of academic research studies, where its properties and reactivity are explored for a deeper understanding of bromothiophene derivatives. Such studies contribute to the broader knowledge base necessary for the advancement of chemistry and related sciences .

Safety and Hazards

作用機序

Target of Action

N-(5-Bromothiophen-2-yl)-N-butylbutanamide (BTBA) is a synthetic organic compound that belongs to the class of amides , suggesting that BTBA may interact with targets involved in these processes.

Mode of Action

. This suggests that BTBA may interact with its targets through a similar mechanism, leading to changes in the targets’ function.

Biochemical Pathways

These strategies include nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings . These processes could potentially be affected by BTBA, leading to downstream effects on the synthesis of functionalized regioregular polythiophenes.

特性

IUPAC Name |

N-(5-bromothiophen-2-yl)-N-butylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrNOS/c1-3-5-9-14(11(15)6-4-2)12-8-7-10(13)16-12/h7-8H,3-6,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXPJRALRMHNJSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1=CC=C(S1)Br)C(=O)CCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Bromothiophen-2-yl)-N-butylbutanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride; 95%](/img/structure/B6350703.png)

amine dihydrochloride](/img/structure/B6350705.png)

![[2-(1H-Indol-3-yl)ethyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B6350710.png)

![1-Benzyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B6350719.png)

![[(6-Methylpyridin-2-yl)methyl][2-(morpholin-4-yl)ethyl]amine dihydrochloride](/img/structure/B6350729.png)

![(6S)-4-(2,3-Dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6350733.png)

amine dihydrochloride; 95%](/img/structure/B6350741.png)

![1-Benzyl-N-[(3-methylthiophen-2-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B6350748.png)

![4-(2,5-Difluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6350753.png)

![4-(3,4-Difluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6350763.png)